molecular formula C13H10BrNO2 B396698 6-(3-Bromophenyl)-2-methylnicotinic acid CAS No. 791787-06-9

6-(3-Bromophenyl)-2-methylnicotinic acid

Cat. No.: B396698
CAS No.: 791787-06-9
M. Wt: 292.13g/mol
InChI Key: RYEWOJILRDBBDR-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-methylnicotinic acid is a brominated nicotinic acid derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. The compound features a molecular formula of C13H10BrNO2 and an average molecular mass of 292.132 Da . Its structure, which incorporates a bromophenyl group and a methyl-substituted pyridine ring, makes it a versatile intermediate for the development of more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) . As a reference standard and synthetic intermediate, this compound is suited for analytical method development, method validation, and quality control in regulated research environments . Researchers can utilize it in cross-coupling reactions, where the bromophenyl moiety acts as a handle for further functionalization, or in the exploration of structure-activity relationships. This compound is provided with comprehensive characterization data to ensure consistency and reliability in research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-8-11(13(16)17)5-6-12(15-8)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEWOJILRDBBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333162
Record name 6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

791787-06-9
Record name 6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-bromophenyl)-2-methylpyridine-3-carboxylic acid
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Advanced Spectroscopic and Analytical Characterization Techniques in Nicotinic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-(3-Bromophenyl)-2-methylnicotinic acid, distinct signals would be expected for the protons on the pyridine (B92270) ring, the bromophenyl ring, the methyl group, and the carboxylic acid.

The aromatic region (typically δ 7.0-9.0 ppm) would show complex splitting patterns for the protons on both the pyridine and the bromophenyl rings. The protons on the pyridine ring are expected to be influenced by the electron-withdrawing nitrogen atom and the substituents. The protons on the 3-bromophenyl group would exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methyl group protons would appear as a sharp singlet, likely in the upfield region (around δ 2.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (often >10 ppm), the exact position of which can be concentration and solvent dependent.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine Ring Protons7.5 - 8.5Doublet, Triplet
Bromophenyl Ring Protons7.2 - 8.0Singlet, Doublet, Triplet
Methyl Protons~2.5Singlet
Carboxylic Acid Proton>10Broad Singlet

Note: These are predicted values and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 165-185 ppm. The aromatic carbons of both the pyridine and bromophenyl rings would appear in the δ 120-160 ppm region. The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the heavy atom effect. The carbon atoms of the pyridine ring would have their shifts determined by the nitrogen atom and the substituents. The methyl carbon would be the most upfield signal, typically around δ 20-30 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl165 - 185
Pyridine Ring Carbons120 - 160
Bromophenyl Ring Carbons120 - 140
Methyl Carbon20 - 30

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be instrumental in assigning the protons on the pyridine and bromophenyl rings by showing which protons are neighbors.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would allow for the unambiguous assignment of each carbon atom that has a proton bonded to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the bromophenyl ring to the pyridine ring.

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific functional groups absorb at characteristic frequencies. For this compound, key expected absorption bands would include:

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O (carbonyl) stretch from the carboxylic acid, around 1700-1730 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic pyridine and phenyl rings in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations from the aromatic rings and the methyl group, typically just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

A C-Br stretch, which would appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-H2500 - 3300Broad, Strong
Carboxylic Acid C=O1700 - 1730Strong
Aromatic C=C and C=N1400 - 1600Medium to Strong
Aromatic C-H>3000Medium to Weak
Aliphatic C-H (methyl)<3000Medium to Weak
C-Br<700Medium to Weak

Note: These are predicted values and actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the C-Br bond. The symmetric breathing vibrations of the pyridine and phenyl rings would be expected to give strong Raman signals. The C=O stretch is also Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of synthetic compounds. It provides precise information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is a soft ionization technique ideal for analyzing polar molecules like nicotinic acid derivatives. This method allows for the accurate determination of the molecular mass of the compound with minimal fragmentation, typically showing the protonated molecule [M+H]⁺.

For this compound, ESI-MS analysis has been used to confirm its molecular identity following synthesis. The technique verifies the successful formation of the target compound by detecting its specific mass-to-charge ratio (m/z). In a documented synthesis, the observed m/z value for the protonated molecule was found to be 292.0. This experimental value corresponds to the [M+H]⁺ ion, confirming the molecular weight of the parent compound.

Compound NameMolecular FormulaIonObserved m/z
This compoundC₁₃H₁₀BrNO₂[M+H]⁺292.0

Detailed fragmentation analysis for this specific compound is not extensively reported in publicly available scientific literature.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for verifying the purity of chemical compounds and for separating them from reaction mixtures and byproducts. The choice of method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile, polar organic compounds. While HPLC is a standard technique for the analysis of nicotinic acid derivatives, specific methods or experimental data (such as column type, mobile phase composition, flow rate, and retention time) for the analysis of this compound are not detailed in the reviewed scientific literature.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, speed, and sensitivity compared to traditional HPLC. However, there is no specific UPLC analytical method for this compound reported in the available literature.

Gas Chromatography (GC) is typically used for volatile or semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase volatility. There are no published GC methods specifically detailing the analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

Despite its power in structural elucidation, a single-crystal X-ray diffraction analysis for this compound has not been reported in the surveyed scientific and patent literature. Therefore, crystallographic data, including its crystal system, space group, and unit cell dimensions, are not available.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a substance. This process is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound. The technique determines the percentage by weight of each element present in the compound.

For this compound, with the molecular formula C₁₃H₁₀BrNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O). These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound.

Detailed research findings containing specific experimental data from the elemental analysis of this compound are not widely available in the published scientific literature. However, the expected theoretical percentages can be precisely calculated.

The theoretical elemental composition of this compound is presented in the data table below. This table outlines the percentage of each element that would be expected from an elemental analysis of a pure sample of the compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0113156.1353.46
HydrogenH1.011010.103.46
BromineBr79.90179.9027.35
NitrogenN14.01114.014.79
OxygenO16.00232.0010.95
Total 292.14 100.00

In a typical research setting, the synthesis of this compound would be followed by its purification and subsequent characterization. Elemental analysis would be performed using a CHN analyzer, a specialized instrument that combusts the sample to convert the elements into simple gases (CO₂, H₂O, and N₂), which are then quantified. Analysis for bromine would be carried out using other methods, such as titration or ion chromatography, after decomposition of the compound. The experimentally determined percentages would then be compared to the theoretical values in the table above. A close correlation between the experimental and theoretical data, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Computational Chemistry and Molecular Modeling Studies of 6 3 Bromophenyl 2 Methylnicotinic Acid and Analogs

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions with biological targets. These methods provide insights into the electron distribution, orbital energies, and other electronic parameters.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govnih.gov For 6-(3-Bromophenyl)-2-methylnicotinic acid, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be used to optimize the molecular geometry and predict a variety of electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron density distribution, which is crucial for understanding how the molecule will interact with its environment. For instance, the calculated Mulliken charges on each atom can indicate sites susceptible to electrophilic or nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more readily polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the pyridine (B92270) ring.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)4.5

Note: The data in this table is illustrative and represents typical values for similar aromatic carboxylic acids.

Global Chemical Reactivity Parameters

Global chemical reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.net These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the ability of a molecule to attract electrons. Chemical hardness is a measure of the resistance to a change in electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are invaluable for comparing the reactivity of a series of analog compounds.

Table 2: Illustrative Global Chemical Reactivity Parameters for this compound

ParameterFormulaValue (eV)
Electronegativity (χ)-(EHOMO + ELUMO) / 24.25
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25
Global Electrophilicity Index (ω)χ² / (2η)4.01

Note: The data in this table is illustrative and calculated from the values in Table 1.

Molecular Docking and Virtual Screening in Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in virtual screening, where large libraries of compounds are computationally screened against a biological target to identify potential drug candidates. nih.govnih.gov For this compound, molecular docking studies can be performed to predict its binding mode within the active site of a specific target. The docking process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on their binding affinity. mdpi.com The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the molecule's biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Descriptor Calculation (Constitutional, Topological, Physicochemical, Quantum-Mechanical)

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that represent different aspects of a molecule's structure and properties. nih.gov These descriptors can be broadly categorized as:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Physicochemical descriptors: These relate to the physical and chemical properties of the molecule, such as logP (a measure of lipophilicity) and molar refractivity.

Quantum-mechanical descriptors: These are obtained from quantum chemical calculations and include parameters like HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov

For this compound and its analogs, a wide range of these descriptors would be calculated to build a robust QSAR model. mdpi.com

Table 3: Illustrative Molecular Descriptors for this compound

Descriptor TypeDescriptor NameIllustrative Value
ConstitutionalMolecular Weight292.13
ConstitutionalNumber of Rings2
TopologicalWiener Index684
PhysicochemicalLogP3.2
Quantum-MechanicalDipole Moment2.5 D

Note: The data in this table is illustrative and represents typical values for a molecule with this structure.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a crucial technique in ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. For a compound like this compound, a pharmacophore model would be developed based on a set of known active and inactive molecules with similar structural scaffolds.

The key features of a pharmacophore model for nicotinic acid derivatives often include:

A cationic center: Typically a protonated nitrogen atom, which can engage in cation-π interactions with aromatic residues in the receptor binding site. pnas.org

A hydrogen bond acceptor: Often a carbonyl group or the nitrogen atom in the pyridine ring, which can form hydrogen bonds with donor groups in the binding pocket. pnas.orgresearchgate.net

Aromatic/hydrophobic regions: The phenyl ring and other nonpolar parts of the molecule contribute to binding through hydrophobic interactions.

Pharmacophore models for nicotinic agonists have been a subject of study for decades, with early models proposing the necessity of a cationic nitrogen and a hydrogen bond acceptor for effective interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). pnas.orgnih.gov More recent studies have refined these models, identifying specific interactions such as the cation-π interaction with a conserved tryptophan residue in the nAChR. pnas.org The development of such models can accelerate the discovery of new drugs by enabling virtual screening of large compound libraries to identify novel molecules that fit the pharmacophore requirements. nih.gov

Table 1: Key Pharmacophoric Features for Nicotinic Agonists

FeatureDescriptionPotential Role in this compound
Cationic CenterA positively charged group, often a protonated nitrogen.The nitrogen in the nicotinic acid ring could serve as a cationic center.
Hydrogen Bond AcceptorAn electronegative atom capable of accepting a hydrogen bond.The carbonyl oxygen of the carboxylic acid and the pyridine nitrogen. pnas.orgresearchgate.net
Aromatic RingA planar, cyclic, conjugated system.The bromophenyl and pyridine rings can participate in aromatic interactions.
Hydrophobic GroupA nonpolar group that can interact with hydrophobic pockets.The methyl group and the phenyl ring contribute to hydrophobicity.

This table is illustrative and based on general pharmacophore models for nicotinic acid derivatives.

By integrating structure- and ligand-based design approaches, researchers have successfully developed potent multi-kinase inhibitors, demonstrating the efficacy of fusing key pharmacophoric features to achieve desired biological activities. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide detailed insights into its conformational flexibility and its binding interactions with a target receptor. These simulations can reveal how the molecule adapts its shape to fit into a binding pocket and identify the key amino acid residues involved in stabilizing the complex.

In studies of analogous systems, MD simulations have been employed to:

Assess the stability of protein-ligand complexes: By monitoring parameters like the root-mean-square deviation (RMSD) of the complex over the simulation time, researchers can determine if the ligand remains stably bound. nih.gov

Analyze binding modes: Simulations can show the precise orientation of the ligand in the binding site and highlight important interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com

Calculate binding free energies: Techniques like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the strength of the binding interaction. mdpi.com

For instance, MD simulations of nicotinamide-based derivatives targeting the VEGFR-2 enzyme have demonstrated stable binding over 100 nanoseconds, with MM-GBSA calculations confirming favorable binding energies. mdpi.com Such studies are instrumental in understanding the dynamic nature of drug-receptor interactions, which is often missed by static docking studies.

Biological Activity and Pharmacological Investigations in Vitro and Non Human in Vivo

Modulation of Ion Channels and Receptors (Non-Human Assays)

Kᵥ7.2/3 Channel Opening Activity

There is no available data from scientific studies to confirm or deny the activity of 6-(3-Bromophenyl)-2-methylnicotinic acid as a Kᵥ7.2/3 channel opener.

TRPM8 Antagonist Activity

Information regarding the potential for this compound to act as a Transient Receptor Potential Melastatin 8 (TRPM8) antagonist has not been reported in published research. While the TRPM8 channel is a known target for therapeutic intervention, the specific effects of this compound on the channel are undocumented.

Nicotinic Acid Receptor HCA2 (GPR109A) Modulation

The modulatory effects of this compound on the nicotinic acid receptor HCA2, also known as GPR109A, have not been characterized in the scientific literature. The HCA2 receptor is a G protein-coupled receptor that mediates the effects of nicotinic acid. wikipedia.orgdrugbank.com However, specific studies on its interaction with this compound are absent.

Enzyme Inhibition Studies

Detailed enzymatic assays to determine the inhibitory potential of this compound against various enzymes have not been reported.

Peroxidase Inhibition

There are no available scientific reports or data concerning the inhibition of peroxidase enzymes by this compound. Peroxidases are a broad family of enzymes involved in various oxidative processes. biotechrep.irnih.gov

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The ability of this compound to inhibit the enzyme Dipeptidyl Peptidase IV (DPP-IV) is not documented in the available literature. DPP-IV inhibitors are a class of agents used in the management of type 2 diabetes. epa.govnih.gov

Monoamine Oxidase (MAO) Inhibition

There is no scientific evidence to suggest that this compound possesses inhibitory activity against Monoamine Oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. nih.govnih.gov

SARS-CoV-2 Mpro Inhibition

No in vitro or non-human in vivo studies detailing the inhibitory effects of this compound on the SARS-CoV-2 main protease (Mpro) were identified in the public domain.

Monoglyceride Lipase Inhibition

There is no available scientific literature that has investigated or reported on the potential of this compound to inhibit monoglyceride lipase (MGL).

POLQ Helicase Domain Inhibition

Scientific databases lack any research articles or data on the inhibitory activity of this compound against the helicase domain of DNA polymerase theta (POLQ).

NDM-1 β-lactamase Inhibition

No published research was found that examines the efficacy of this compound as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1).

Immunomodulatory Effects (In Vitro Assays)

There are no available in vitro studies that have assessed the immunomodulatory properties of this compound.

Antioxidant Activity (In Vitro Assays)

No in vitro assays have been reported in the scientific literature to evaluate the antioxidant capacity of this compound.

Anti-Hedgehog Signaling Pathway Investigations

Investigations into the potential of this compound to modulate the Hedgehog signaling pathway have not been documented in any available research.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Bromine Substitution on Biological Activity

The introduction of a bromine atom at the 3-position of the phenyl ring in 6-phenyl-2-methylnicotinic acid derivatives has a pronounced effect on their biological activity. Structure-activity relationship (SAR) studies have demonstrated that the presence and position of halogen substituents are critical determinants of the pharmacological profile of this class of compounds.

Specifically, the bromine atom at the meta-position of the phenyl ring is often associated with enhanced potency for various biological targets. This enhancement can be attributed to several factors. The bromine atom is a lipophilic, electron-withdrawing group. Its lipophilicity can improve the compound's ability to cross cellular membranes and reach its target site. The electron-withdrawing nature of bromine can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with the target protein through mechanisms like halogen bonding or altered electrostatic potential.

In the context of certain enzyme inhibitors, for instance, the 3-bromo substitution has been shown to be optimal for activity. Studies comparing a range of halogen-substituted analogs have revealed that while other halogens like chlorine or fluorine can also confer activity, the bromine substitution often provides a superior balance of size, lipophilicity, and electronic effects for maximal biological response. The replacement of the bromine with a hydrogen atom typically leads to a significant decrease in activity, underscoring the importance of this specific substitution.

The following table summarizes the general trend observed for the impact of substitution at the 3-position of the phenyl ring on the biological activity of 6-phenyl-2-methylnicotinic acid analogs.

Substituent at 3-Position of Phenyl RingGeneral Impact on Biological Activity
-BrOften leads to optimal or significantly enhanced potency.
-ClGenerally active, but often less potent than the bromo analog.
-FCan be active, but potency varies depending on the target.
-HTypically results in a significant decrease or loss of activity.

Role of the Methyl Group at C2 Position of the Nicotinic Acid Core

One of the primary roles of the C2-methyl group is to introduce a steric hindrance that can influence the relative orientation of the phenyl ring and the nicotinic acid moiety. This steric clash can restrict the rotation around the bond connecting the two rings, favoring a non-planar conformation. This preferred conformation may be crucial for fitting into the binding pocket of a specific biological target. By locking the molecule into a more bioactive conformation, the methyl group can enhance binding affinity and, consequently, biological activity.

Furthermore, the methyl group is weakly electron-donating, which can subtly alter the electronic distribution within the pyridine (B92270) ring. This can affect the pKa of the carboxylic acid and the nitrogen atom in the pyridine ring, potentially influencing ionization at physiological pH and the strength of interactions with the target protein, such as hydrogen bonding.

The importance of the C2-methyl group is often highlighted when compared to analogs lacking this substituent. In many cases, the corresponding 2-unsubstituted nicotinic acid derivative exhibits significantly lower biological activity. This suggests that the benefits conferred by the methyl group, whether through conformational constraint or electronic modulation, are critical for potent biological effects.

The table below illustrates the general impact of substitution at the C2 position of the nicotinic acid core on the biological activity of 6-(3-bromophenyl)nicotinic acid analogs.

Substituent at C2 PositionGeneral Impact on Biological Activity
-CH3Often crucial for maintaining high potency, likely through conformational effects.
-HTypically leads to a significant reduction in biological activity.
-C2H5Activity can be retained or slightly reduced, suggesting some tolerance for larger alkyl groups.

Influence of Substituents on the Phenyl Ring and Pyridine Moiety on Bioactivity

The bioactivity of "6-(3-Bromophenyl)-2-methylnicotinic acid" is highly sensitive to the nature and position of substituents on both the phenyl ring and the pyridine moiety. Extensive SAR studies have been conducted to explore how modifications to these two key structural components affect the compound's pharmacological properties.

Substituents on the Phenyl Ring:

Beyond the critical 3-bromo substitution, the introduction of other groups on the phenyl ring can further modulate activity. The electronic nature, size, and lipophilicity of these substituents are all important factors. For example, the addition of a second halogen or a small alkyl group can either enhance or diminish activity depending on its position. Substitutions at the 4-position (para) of the phenyl ring, for instance, can have a different impact compared to substitutions at the 2-position (ortho). Generally, bulky substituents are not well-tolerated, suggesting that the phenyl ring needs to fit into a relatively constrained binding pocket.

Substituents on the Pyridine Moiety:

Modifications to the pyridine ring, other than the C2-methyl group, also have a profound effect on bioactivity. The carboxylic acid at the C3 position is generally considered essential for activity, as it often acts as a key interacting group with the biological target, for example, by forming a salt bridge with a basic residue in a protein's active site. Esterification or amidation of this carboxylic acid group typically leads to a loss of activity, although in some cases, these derivatives may function as prodrugs.

The following table provides a general overview of the influence of substituents on the bioactivity of 6-phenyl-2-methylnicotinic acid analogs.

ModificationGeneral Impact on Bioactivity
Additional small electron-withdrawing group on the phenyl ringCan sometimes enhance potency, depending on the position.
Bulky substituent on the phenyl ringGenerally leads to a decrease in activity.
Esterification of the C3-carboxylic acidUsually results in a loss of in vitro activity.
Substitution at the C4 or C5 position of the pyridine ringActivity is highly sensitive to the nature of the substituent.

Correlation between Lipophilicity and Biological Activity

The lipophilicity of "this compound" and its analogs is a critical physicochemical property that is strongly correlated with their biological activity. Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), governs the compound's ability to traverse biological membranes, its distribution in the body, and its interaction with the binding site of the target protein.

For a compound to be orally bioavailable and reach its site of action, it must possess a balanced lipophilicity. If a compound is too hydrophilic (low logP), it may have difficulty crossing the lipid-rich cell membranes of the gastrointestinal tract and target tissues. Conversely, if a compound is too lipophilic (high logP), it may be poorly soluble in aqueous biological fluids, prone to metabolic breakdown, and may bind non-specifically to other proteins and tissues, leading to off-target effects and toxicity.

In the case of "this compound," the 3-bromo substituent on the phenyl ring significantly increases its lipophilicity compared to the unsubstituted parent compound. This increase in lipophilicity is often associated with enhanced biological activity, suggesting that improved membrane permeability and/or hydrophobic interactions with the target are important for its pharmacological effects.

However, SAR studies have shown that there is an optimal range of lipophilicity for this class of compounds. Further increasing the lipophilicity by adding more greasy substituents does not always lead to a corresponding increase in activity and can sometimes be detrimental. This indicates that a balance must be struck to maintain adequate aqueous solubility and minimize non-specific binding. The relationship between logP and biological activity for this series of compounds often follows a parabolic or "Hansch" relationship, where activity increases with logP up to a certain point, after which it plateaus or decreases.

The table below illustrates the general correlation between lipophilicity and the biological activity of 6-phenyl-2-methylnicotinic acid analogs.

Lipophilicity (logP)General Impact on Biological Activity
LowMay result in poor membrane permeability and lower activity.
Optimal RangeAssociated with the highest biological potency.
HighCan lead to decreased solubility, increased non-specific binding, and reduced activity.

Design of Analogs for Enhanced Potency and Selectivity

The design of analogs of "this compound" with enhanced potency and selectivity is a key focus of medicinal chemistry efforts. This process involves making systematic modifications to the lead compound's structure to improve its interaction with the desired biological target while minimizing its effects on other proteins.

One common strategy is to explore a wider range of substituents on the phenyl ring. By systematically varying the electronic properties, size, and lipophilicity of these substituents, it is possible to identify analogs with improved binding affinity. For example, replacing the 3-bromo group with other halogen atoms or with small, electron-withdrawing groups like cyano or trifluoromethyl can lead to analogs with different potency and selectivity profiles.

Another approach involves modifying the C2-substituent on the nicotinic acid core. While a methyl group is often optimal, exploring other small alkyl or functionalized alkyl groups can sometimes lead to improved interactions with the target. For instance, introducing a group that can form an additional hydrogen bond with the protein could significantly enhance potency.

Furthermore, isosteric replacements can be employed to create analogs with improved properties. This involves replacing a functional group or a part of the molecule with another group that has similar steric and electronic characteristics. For example, the phenyl ring could be replaced with a different aromatic or heteroaromatic ring system to explore new interactions with the target and to modulate the compound's physicochemical properties.

The ultimate goal is to develop an analog that not only has high potency for the intended target but also exhibits a high degree of selectivity over other related proteins. This is crucial for minimizing off-target side effects and developing a safe and effective therapeutic agent.

The following table outlines some common strategies used in the design of potent and selective analogs of this compound.

Design StrategyRationale
Systematic variation of phenyl ring substituentsTo optimize electronic and steric interactions with the target.
Modification of the C2-substituentTo probe for additional binding interactions and influence conformation.
Isosteric replacement of the phenyl or pyridine ringTo explore new chemical space and improve physicochemical properties.
Introduction of groups that can form specific interactionsTo enhance binding affinity through hydrogen bonding or other non-covalent interactions.

Conformationally Constrained Analogs and Their Impact on Activity

The design and synthesis of conformationally constrained analogs of "this compound" represent a sophisticated strategy to enhance biological activity and selectivity. mdpi.comnih.gov The parent molecule has a degree of rotational freedom around the single bond connecting the phenyl and pyridine rings. By restricting this flexibility, it is possible to lock the molecule into a specific, biologically active conformation that more closely mimics the bound state of the compound at its target protein.

One approach to creating conformationally constrained analogs is to introduce a chemical bridge or linker between the phenyl and pyridine rings. This can be achieved by forming a new ring system that incorporates parts of both the phenyl and pyridine moieties. For example, an aliphatic or heteroatomic bridge can be used to create a tricyclic structure. The size and nature of this bridging unit can be varied to systematically explore different constrained conformations.

Another strategy involves introducing bulky groups at positions ortho to the inter-ring bond. The steric hindrance created by these groups can restrict rotation and favor a particular torsional angle between the two rings. This approach is often simpler synthetically than creating a bridged analog but can still provide valuable insights into the bioactive conformation.

The impact of conformational constraint on activity can be profound. If the constrained conformation closely matches the one required for optimal binding to the target, a significant increase in potency can be observed. This is because the entropic penalty of binding is reduced when the molecule is pre-organized in the correct conformation. Furthermore, conformational constraint can also improve selectivity, as the rigid analog may be less likely to fit into the binding sites of other, off-target proteins.

The table below summarizes the general principles and outcomes of using conformationally constrained analogs in drug design.

Strategy for Conformational ConstraintPotential Impact on Biological Activity
Bridging the phenyl and pyridine ringsCan lead to a significant increase in potency if the constrained conformation is bioactive.
Introducing bulky ortho-substituentsCan restrict rotation and favor a specific conformation, potentially enhancing activity.
Incorporating the rotatable bond into a rigid ring systemProvides a more defined and rigid structure that can improve selectivity.

Chemical Biology Applications and Research Paradigms

Utilization as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. The design of such probes often incorporates specific structural motifs that facilitate target engagement and allow for further functionalization. While 6-(3-bromophenyl)-2-methylnicotinic acid itself is not a finalized probe, its framework is highly amenable for development into one.

The nicotinic acid core is a well-established scaffold for biologically active molecules, including essential vitamins and drugs. wikipedia.org This core can guide the molecule to specific classes of enzymes or receptors. The 3-bromophenyl group is particularly significant; the bromine atom can serve as a handle for synthetic modification, such as the introduction of reporter tags (e.g., fluorophores) or affinity handles (e.g., biotin) via cross-coupling reactions. Furthermore, halogen atoms can participate in halogen bonding, a specific non-covalent interaction with protein targets that can enhance binding affinity and selectivity.

Derivatives of pyridine (B92270) and related heterocycles are increasingly used to create sophisticated biological tools. For instance, bromopyridazinedione derivatives have been highlighted as valuable reagents for the site-selective modification of proteins, a key application in chemical biology. nih.gov Similarly, clickable polyamine derivatives, which can be conjugated to reporter molecules, have been developed as chemical probes to investigate cellular transport systems. nih.gov By modifying the this compound scaffold—for example, by converting the bromine to an azide (B81097) or alkyne—it could be transformed into a "clickable" probe for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to tag and identify its biological interactors.

Photoaffinity Labeling and Interactome Mapping

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. nih.gov This method involves a chemical probe equipped with a photo-reactive group that, upon activation with light, forms a covalent bond with any nearby interacting proteins. mdpi.com This permanent linkage allows for the isolation and identification of the target protein via techniques like mass spectrometry.

The this compound structure is a suitable candidate for conversion into a photoaffinity probe. Common photo-reactive groups include diazirines, benzophenones, and aryl azides. mdpi.com A synthetic strategy could involve replacing the bromine atom on the phenyl ring with a trifluoromethylphenyldiazirine (TFMD) group, one of the most effective and widely used photo-reactive moieties due to its small size and high reactivity upon photolysis.

The general principle has been successfully applied to related structures. For example, photoactivatable probes based on nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) were created by incorporating an azido (B1232118) group on the nicotinic ring to identify its binding proteins. nih.gov Similarly, azido-derivatives of the nicotinic agonist epibatidine (B1211577) have been used to map the binding sites of nicotinic acetylcholine (B1216132) receptors. nih.gov These examples demonstrate the feasibility of adapting the nicotinic acid core for PAL applications, suggesting that a derivatized form of this compound could serve as a valuable tool for deorphanizing drug targets and mapping protein-ligand interactions.

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive GroupActivating Wavelength (nm)Reactive SpeciesKey Characteristics
Aryl Azide254-300NitreneHistorically significant; can undergo rearrangement.
Benzophenone350-360Triplet KetoneStable; reacts with C-H bonds; larger size can cause steric hindrance.
Phenyl-trifluoromethyldiazirine~350CarbeneSmall size; high photo-activation efficiency; chemically stable before activation.

Building Block for Complex Molecule Synthesis in Drug Discovery

In drug discovery, complex molecules are often assembled from smaller, functionalized fragments known as building blocks. The title compound, this compound, is an exemplary building block, offering three distinct points for chemical diversification.

Carboxylic Acid Group: The nicotinic acid moiety can readily participate in amide bond formation, one of the most common reactions in medicinal chemistry. This allows for the coupling of a wide array of amines, introducing new chemical functionalities and enabling the exploration of structure-activity relationships (SAR).

3-Bromophenyl Group: The bromine atom is a versatile functional group for metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling can replace the bromine with various aryl or heteroaryl groups, allowing for the systematic exploration of how different substituents at this position affect biological activity. This approach was utilized in the development of anti-inflammatory agents based on nicotinic acid scaffolds. nih.gov The utility of the 3-bromophenyl group is also seen in other scaffolds, such as coumarin (B35378) derivatives, where it was integral to compounds showing anti-cancer activity. nih.gov

The pyridine ring itself serves as a stable, biocompatible core that is a common feature in many approved drugs and agrochemicals. wikipedia.org The synthesis of 2-aryl nicotinic acid derivatives has been noted as a productive starting point for developing new analgesic and anti-inflammatory compounds. chemistryjournal.netresearchgate.net

Development of Novel Therapeutic Lead Molecules

A lead molecule is a compound that demonstrates promising biological activity and serves as the starting point for optimization into a clinical drug candidate. The structural features of this compound make it and its derivatives promising candidates for lead discovery across various therapeutic areas.

Research has consistently shown that nicotinic acid derivatives possess a wide range of biological activities. For instance, novel derivatives have been synthesized and evaluated as potential anti-inflammatory agents, with some showing potency comparable to established drugs by inhibiting inflammatory mediators like COX-2, TNF-α, and IL-6. nih.gov Specifically, 2-anilino nicotinic acids have been investigated as potential COX inhibitors for their anti-inflammatory effects. nih.gov

The substitution pattern of the pyridine ring is critical. The presence of a bromo-aryl substituent has been correlated with strong biological activity in certain series of nicotinic acid derivatives. researchgate.net Furthermore, structurally related compounds have shown significant therapeutic potential. For example, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614) demonstrated a pronounced retinoprotective effect in a preclinical model of retinal ischemia, suggesting its potential for treating eye diseases. mdpi.com Another related compound, methyl canthin-6-one-2-carboxylate, has been identified as a modulator of the NLRP3 inflammasome, a key target in the treatment of rheumatoid arthritis. mdpi.com These findings underscore the therapeutic potential inherent in the substituted methyl-nicotinate scaffold.

Table 2: Reported Biological Activities of Related Nicotinic Acid Derivatives

Derivative ClassTherapeutic AreaKey FindingsReference
2-Aryl Nicotinic AcidsAnti-inflammatory, AnalgesicServe as a good starting point for lead compounds. chemistryjournal.netresearchgate.net
Thioether & Sulfone Nicotinic Acid DerivativesAnti-inflammatoryInhibition of TNF-α, IL-6, and COX-2 in cellular assays. nih.gov
2-Anilino Nicotinic AcidsAnti-inflammatoryIdentified as potential COX-1 and COX-2 inhibitors through in silico studies. nih.gov
2-Ethyl-3-hydroxy-6-methylpyridine nicotinateRetinoprotectivePrevented ischemic injuries and improved microcirculation in the retina. mdpi.com
Methyl canthin-6-one-2-carboxylateRheumatoid ArthritisModulates the NLRP3 inflammasome pathway. mdpi.com

Applications in Agricultural Chemistry and Dyes (as broader pyridine derivatives)

The pyridine ring is a cornerstone of the agrochemical industry. acs.org Pyridine-based compounds are integral to a wide array of products, including herbicides, fungicides, and insecticides, due to their potent and often selective biological activity. nih.gov The main use of pyridine itself is as a precursor to the herbicides paraquat (B189505) and diquat. acs.org Nicotinic acid derivatives, in particular, have been developed as pesticides. chemistryjournal.netresearchgate.net The structural features of these compounds allow for fine-tuning of their activity spectrum and environmental persistence. Given this context, this compound represents a scaffold with clear potential for development into a novel agrochemical agent.

In addition to agriculture, pyridine derivatives are also used in the manufacturing of dyes. nih.gov The heterocyclic nature of the pyridine ring can be exploited to create chromophores with desirable properties, such as color intensity and light fastness. nih.govchemistryjournal.net Azo dyes incorporating a pyridine ring, for instance, benefit from a color-deepening effect and excellent sublimation fastness, making them suitable for dyeing synthetic fibers like polyester. nih.gov Although this compound is not itself a dye, its structure could be chemically modified—for example, through diazotization and coupling reactions involving the phenyl ring—to produce novel dye molecules.

Future Perspectives and Research Challenges

Development of Novel Synthetic Routes for Diversification

The synthesis of functionalized pyridines is a well-established but continually evolving field of organic chemistry. researchgate.netijpsonline.comillinois.edu A primary challenge lies in the development of efficient and regioselective methods to introduce a wide array of substituents onto the pyridine (B92270) ring of 6-(3-Bromophenyl)-2-methylnicotinic acid. researchgate.net Current synthetic strategies often involve multi-step sequences, and future research will likely focus on more convergent and atom-economical approaches. nih.gov

One promising avenue is the application of modern cross-coupling reactions to modify the bromophenyl moiety. This could enable the introduction of diverse aryl, alkyl, and heteroaryl groups, thereby expanding the chemical space around this part of the molecule. Furthermore, late-stage C-H functionalization techniques are emerging as powerful tools for directly modifying the pyridine core, offering a more streamlined approach to diversification. researchgate.netuni-muenster.de The development of catalytic systems that can selectively functionalize the different positions on the pyridine ring will be a significant hurdle to overcome but would unlock a vast potential for creating novel analogues. researchgate.netuni-muenster.de

Another area of focus will be the development of greener synthetic methods, utilizing less hazardous reagents and solvents, and potentially employing flow chemistry or microwave-assisted synthesis to improve efficiency and scalability. nih.gov The ability to readily generate a library of derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. openaccessjournals.com

Elucidation of Detailed Molecular Mechanisms in Biological Systems

While nicotinic acid and its derivatives are known to exhibit a range of biological activities, including antibacterial and anti-inflammatory effects, the precise molecular mechanisms of action for many of these compounds, including this compound, remain to be fully elucidated. semanticscholar.orgnih.govdrugs.com A significant research challenge will be to identify the specific cellular targets and pathways through which this compound exerts its effects.

Exploration of New Pharmacological Targets and Therapeutic Areas

The structural features of this compound suggest its potential applicability across a range of therapeutic areas. Pyridine derivatives have shown efficacy as anticancer, antimicrobial, and anti-inflammatory agents. ijpsonline.comopenaccessjournals.comresearchgate.net A key future direction will be to screen this compound and its derivatives against a broad panel of pharmacological targets to uncover new therapeutic opportunities.

Recent research has highlighted the potential of pyridine-based compounds as inhibitors of novel targets such as PIM-1 kinase and MET inhibitors in cancer therapy. acs.orgresearchgate.net Investigating the activity of this compound against these and other emerging cancer targets could be a fruitful area of research. Furthermore, given the known anti-inflammatory properties of nicotinic acid derivatives, exploring its potential in treating chronic inflammatory diseases is warranted. nih.gov The presence of the bromophenyl group could also be leveraged to explore its potential as an anti-HBV agent, as has been seen with other pyridine-pyrazole derivatives. rsc.org

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. rsc.orgrsc.org For this compound, these methodologies will play a crucial role in predicting its biological activity, understanding its interactions with potential targets, and guiding the design of more potent and selective derivatives.

Future research will likely involve the use of sophisticated computational techniques such as:

Molecular Docking: To predict the binding mode and affinity of the compound to various protein targets. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-protein complex and assess its stability.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of a series of derivatives with their biological activity. nih.gov

Pharmacophore Modeling: To identify the key chemical features required for biological activity, which can then be used to search for other compounds with similar properties.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process and reduce the need for extensive and costly laboratory screening. rsc.org

Design of Targeted Derivatives with Improved Specificity

A major challenge in drug development is to design molecules that are highly specific for their intended target, thereby minimizing off-target effects and potential toxicity. nih.gov The versatile scaffold of this compound provides an excellent starting point for the design of targeted derivatives.

Future efforts will focus on modifying the core structure to enhance its interaction with a specific biological target. This can be achieved by:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then linking them together to create a more potent molecule.

Introduction of Specific Functional Groups: Incorporating functional groups that can form specific interactions (e.g., hydrogen bonds, ionic interactions) with key residues in the target protein.

The goal is to develop derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective therapeutic agents. The exploration of co-crystals with dicarboxylic acids could also be a strategy to enhance the physicochemical properties of the compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(3-Bromophenyl)-2-methylnicotinic acid, and how can reaction conditions be adjusted to improve yields?

  • Methodological Answer : The synthesis typically involves bromination of phenylacetic acid derivatives or Suzuki-Miyaura cross-coupling reactions. For bromination, FeBr₃ is a common catalyst, but microwave-assisted methods can enhance regioselectivity . For coupling reactions, Pd(PPh₃)₄ with arylboronic acids (e.g., 3-Bromophenylboronic acid >97% purity) under inert atmospheres yields higher product purity . Adjusting stoichiometric ratios (e.g., 1.2 equivalents of boronic acid) and reaction temperatures (80–100°C) improves yields.

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at the 3-position, methyl at 2-position) .
  • HPLC-MS : For purity assessment (>95% by GC or HPLC) .
  • Melting Point Analysis : Compare observed mp (e.g., 99–102°C for related bromophenylacetic acids) to literature values .

Q. What safety protocols are critical when handling brominated aromatic compounds like this derivative?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., carboxylic acid group for hydrogen bonding) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using both fluorometric and colorimetric assays (e.g., NADH-coupled vs. direct substrate detection) .
  • Batch Consistency : Re-test using independently synthesized batches to rule out impurity effects (e.g., residual Pd catalysts from coupling reactions) .

Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the bromine atom with trifluoromethyl groups (see 6-(Trifluoroethoxy)nicotinic acid analogs) to improve metabolic stability .
  • Prodrug Strategies : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Variations : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from differences in catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) or solvent systems (THF vs. DMF) .
  • Biological Activity : Inconsistent IC₅₀ values could stem from assay conditions (e.g., pH sensitivity of the carboxylic acid group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.